Ethyl 2,3,5,6-tetrafluoroterephthalate
Description
Significance of Fluorinated Aromatic Esters in Contemporary Chemistry
Fluorinated aromatic esters represent a pivotal class of compounds in contemporary chemistry, finding applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into an aromatic ester scaffold can dramatically alter its physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These modifications can lead to enhanced thermal stability, increased lipophilicity, and altered metabolic pathways, which are highly desirable traits in the design of new molecules. nih.gov In the realm of materials science, fluorinated polymers often exhibit superior chemical resistance and hydrophobicity. researchgate.netresearchgate.net
Overview of the Research Landscape for Tetrafluoroterephthalate Derivatives
The research landscape for tetrafluoroterephthalate derivatives is broad and dynamic. The parent compound, 2,3,5,6-tetrafluoroterephthalic acid, serves as a crucial precursor for a variety of derivatives. acs.org Its dinitrile, 2,3,5,6-tetrafluoroterephthalonitrile, is a key intermediate in the synthesis of various compounds. chemsrc.com The aldehyde derivative, 2,3,5,6-tetrafluoroterephthalaldehyde, is also a significant building block. nih.govtcichemicals.com
Research has heavily focused on the synthesis of the parent acid, with optimized protocols available to achieve high yields. acs.org The di-ammonium salt of the acid has also been synthesized and characterized. acs.org These derivatives are primarily explored for their potential in creating advanced polymers and metal-organic frameworks (MOFs). The fluorinated backbone is anticipated to impart unique properties to these materials.
Scope and Objectives of Academic Inquiry for Diethyl 2,3,5,6-tetrafluoroterephthalate
The academic inquiry into Dithis compound is primarily centered on its synthesis and its application as a monomer in polymer chemistry. A key objective is the development of efficient and scalable methods for its preparation, typically through the esterification of 2,3,5,6-tetrafluoroterephthalic acid.
A significant area of investigation involves the use of Dithis compound in the synthesis of novel polyesters and other copolymers. Researchers are exploring how the incorporation of this fluorinated monomer affects the properties of the resulting polymers, such as their thermal stability, chemical resistance, and optical properties. For instance, its use as a comonomer in the production of bio-based polyesters is being investigated to enhance properties for potential applications in packaging and electronic materials. researchgate.net
While direct and extensive research specifically on Dithis compound is still emerging, the broader interest in fluorinated polymers and the availability of its precursor, 2,3,5,6-tetrafluoroterephthalic acid, suggest a growing field of study.
Interactive Data Table: Properties of 2,3,5,6-Tetrafluoroterephthalic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₂F₄O₄ | nih.gov |
| Molecular Weight | 238.09 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 652-36-8 | nih.govsigmaaldrich.com |
| Melting Point | 275-277 °C (decomposes) | sigmaaldrich.com |
| Appearance | White to light yellow powder/crystal | tcichemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxycarbonyl-2,3,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O4/c1-2-18-10(17)4-7(13)5(11)3(9(15)16)6(12)8(4)14/h2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLULTBYYUOGNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Ethyl 2,3,5,6 Tetrafluoroterephthalate
Direct Esterification Approaches for Fluorinated Terephthalate (B1205515) Esters
The most straightforward method for synthesizing dialkyl terephthalates is the direct esterification of terephthalic acid with an alcohol. This approach, often a variation of the Fischer esterification, is applicable to fluorinated analogues.
Synthesis of Ethyl 2,3,5,6-tetrafluoroterephthalate from Tetrafluoroterephthalic Acid and Ethanol (B145695)
The synthesis of this compound is achieved through the acid-catalyzed esterification of tetrafluoroterephthalic acid with ethanol. This reaction is analogous to the synthesis of its methyl counterpart, dimthis compound, which is prepared by reacting tetrafluoroterephthalic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. google.com In a typical procedure for the ethyl ester, tetrafluoroterephthalic acid would be heated with an excess of ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is driven towards the product, this compound, by removing the water formed during the reaction, often through azeotropic distillation.
Optimization of Reaction Parameters in Esterification Processes
The efficiency and yield of esterification reactions are highly dependent on several key parameters. nih.govangolaonline.net Optimizing these factors is crucial for the industrial production of compounds like this compound. Studies on various esterification processes reveal common variables that significantly influence the reaction outcome. researchgate.nettubitak.gov.trnih.gov
Key parameters for optimization include:
Temperature: Increasing the reaction temperature generally enhances the reaction rate. angolaonline.nettubitak.gov.tr
Catalyst Concentration: The amount of acid catalyst is a critical parameter; an optimal concentration maximizes yield while minimizing side reactions. nih.gov
Reactant Molar Ratio: Using an excess of one reactant, typically the alcohol, can shift the equilibrium to favor the formation of the ester. nih.gov
Water Removal: As esterification is an equilibrium process, the continuous removal of water is essential to drive the reaction to completion. nih.gov
| Parameter | General Effect on Esterification | Example Condition Range |
|---|---|---|
| Temperature | Increases reaction rate, but can lead to side reactions if too high. | 110–150 °C tubitak.gov.tr |
| Catalyst Concentration | Higher concentration increases rate, but can cause degradation or side reactions. | 1-5% of acid weight tubitak.gov.tr |
| Alcohol to Acid Molar Ratio | Excess alcohol shifts equilibrium towards product formation. | 6:1 (Ethanol-to-oil) researchgate.net |
| Reaction Time | Longer times can increase conversion until equilibrium is reached. | 1-6 hours tubitak.gov.tr |
Fluorination Strategies for Terephthalate Precursors
The synthesis of the core tetrafluorinated aromatic ring is a critical step. This is typically achieved through fluorination of a suitable precursor, often involving halogen exchange reactions on a pre-existing aromatic structure.
Regioselective Fluorination of Aromatic Substrates for Terephthalate Synthesis
Achieving the correct substitution pattern on the benzene (B151609) ring is essential. Nucleophilic aromatic substitution (SNAr) reactions are a common method for introducing fluorine atoms. nih.gov The regioselectivity of these substitutions on electron-deficient aromatic rings, such as those with multiple halogen substituents, is a key consideration. nih.gov For instance, the synthesis of 2,3,5,6-tetrafluorophenol (B1216870) can be achieved from 1,2,4,5-tetrafluorobenzene (B1209435) via an aryl lithium intermediate, demonstrating a method for functionalizing a tetrafluorinated ring. google.com This highlights the principle of building complexity onto a pre-fluorinated scaffold.
Halogen Exchange Reactions on Related Aromatic Compounds
The Halex process (Halide Exchange) is a widely used industrial method for synthesizing aryl fluorides from aryl chlorides or bromides. wikipedia.orgwikipedia.org This nucleophilic substitution reaction typically employs an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a polar aprotic solvent at high temperatures. wikipedia.org A relevant precursor synthesis for tetrafluoroterephthalic acid involves the fluorination of tetrachlorophthalonitrile. In this process, 2,3,5,6-tetrachlorophthalonitrile is heated with potassium fluoride in a solvent like dimethylformamide (DMF) to yield 2,3,5,6-tetrafluorophthalonitrile. google.com This dinitrile can then be hydrolyzed to produce the desired tetrafluoroterephthalic acid. google.com
| Parameter | Description | Example |
|---|---|---|
| Substrate | Aromatic chloride or bromide. | 2,3,5,6-Tetrachlorophthalonitrile google.com |
| Fluorinating Agent | Alkali metal fluoride. | Potassium Fluoride (KF) google.comwikipedia.org |
| Solvent | Polar aprotic solvent. | Dimethylformamide (DMF) google.com, Dimethyl sulfoxide (B87167) (DMSO) wikipedia.org |
| Temperature | Elevated temperatures are required. | 125-130 °C google.com, 150-250 °C wikipedia.org |
| Catalyst | Phase-transfer catalysts can be used. | Cetyl trimethylammonium bromide google.com |
Biocatalytic Routes for Fluorinated Ester Production
Biocatalysis offers a promising, environmentally friendly alternative for synthesizing complex molecules, including fluorinated esters. numberanalytics.com This field leverages enzymes for their high selectivity and ability to function under mild conditions.
While the direct biocatalytic synthesis of this compound has not been extensively reported, related research demonstrates the potential of this approach. The biocatalytic synthesis of fluorinated polyesters has been achieved using activated diesters and fluorinated diols. nih.gov An enzyme screen in one study showed that Novozym 435, an immobilized lipase (B570770) from Candida antarctica, was effective in catalyzing the polymerization. nih.gov The study found that enzyme specificity, particularly towards the chain length of the fluorinated diol, was a key factor limiting the growth of the polymer chain. nih.gov
Other research has focused on using enzymes to create fluorinated building blocks. For example, ene reductases have been used for the asymmetric synthesis of alkyl fluorides from α-fluoroenones and α-fluoroenoates. chemrxiv.org Similarly, aldolase (B8822740) enzymes have been engineered to perform aldol (B89426) additions of β-fluoro-α-ketoacids to various aldehydes, creating secondary and tertiary fluorides with high stereopurity. researchgate.netchemrxiv.org These advancements in biocatalytic C-F bond formation and fluorinated molecule synthesis pave the way for future enzymatic routes to produce specific fluorinated esters. researchgate.net
| Enzyme Class | Specific Enzyme Example | Application | Substrate Type |
|---|---|---|---|
| Lipase | Novozym 435 (from Candida antarctica) | Synthesis of fluorinated polyesters nih.gov | Activated diesters and fluorinated diols nih.gov |
| Ene Reductase | Not specified | Asymmetric reduction to form alkyl fluorides chemrxiv.org | α-fluoroenones, α-fluoroenoates chemrxiv.org |
| Aldolase | HpcH (Type II pyruvate (B1213749) aldolase) | Asymmetric construction of secondary/tertiary fluorides chemrxiv.org | β-fluoro-α-ketoacids chemrxiv.org |
| Fluorinase | Not specified | Catalyzes C-F bond formation numberanalytics.com | Various organic precursors |
Chemical Transformations and Derivatization of this compound
The reactivity of this compound is dominated by two main centers: the ester groups and the highly activated tetrafluorinated benzene ring. These sites allow for a range of chemical modifications, leading to a diverse array of derivatives with tailored properties.
Hydrolysis and Transesterification Reactions
The ester groups of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2,3,5,6-Tetrafluoroterephthalic acid, or transesterification to form different esters. These reactions are fundamental for modifying the solubility and reactivity of the molecule for further synthetic applications.
Hydrolysis: The hydrolysis of the diethyl ester to 2,3,5,6-Tetrafluoroterephthalic acid is a common procedure. While specific conditions for the monoethyl ester are not widely reported, the principles governing the hydrolysis of the diethyl analog are directly applicable. The reaction typically requires heating in the presence of a strong acid or base. For instance, the hydrolysis of a structurally similar compound, diethyl 2-(perfluorophenyl)malonate, proved challenging under both acidic and basic conditions at room temperature. researchgate.net However, vigorous hydrolysis of this related ester using a mixture of hydrobromic acid and acetic acid at reflux successfully yielded the corresponding carboxylic acid. researchgate.netresearchgate.net This suggests that forcing conditions may be necessary for the complete hydrolysis of the sterically hindered and electronically deactivated ester groups in perfluorinated terephthalates.
Transesterification: Transesterification offers a pathway to different esters of 2,3,5,6-Tetrafluoroterephthalic acid. This process is typically catalyzed by an acid or a base and involves reacting the starting ester with an excess of another alcohol. For example, the transesterification of Dimethyl terephthalate is a key step in various industrial polyester (B1180765) production processes. wikipedia.org While specific studies on the transesterification of this compound are scarce, the general principles of transesterification of aromatic esters are well-established. The use of catalysts such as zinc oxide or lead oxides under pressure and high temperatures has been reported for the transesterification of terephthalic acid with n-butanol. google.com
| Reaction | Reagents and Conditions | Product | Reference |
| Hydrolysis (analogous) | Diethyl 2-(perfluorophenyl)malonate, HBr, AcOH, reflux | 2-(Perfluorophenyl)acetic acid | researchgate.netresearchgate.net |
| Transesterification (general) | Terephthalic acid, n-butanol, ZnO/H2O, 225-350 °C, pressure | n-Butyl esters of terephthalic acid | google.com |
Nucleophilic Aromatic Substitution on the Fluorinated Ring
The tetrafluorinated benzene ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the four fluorine atoms and the two ester groups makes the aromatic ring electron-deficient and activates the fluorine atoms for displacement by a wide range of nucleophiles.
This reactivity allows for the introduction of various functional groups onto the aromatic core, leading to the synthesis of highly functionalized materials. The substitution typically occurs at the positions para to the ester groups, which are the most activated sites.
Reactions with Amines: The reaction of perfluorinated aromatic compounds with amines is a well-documented transformation. For instance, the reaction of aryl fluorides and chlorides with dimethylamine (B145610) can be achieved using hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF), which serves as the source of dimethylamine. nih.gov This method is tolerant of various functional groups, although it can lead to amide formation with esters under certain conditions. nih.gov The polycondensation of dimethyl terephthalate with aliphatic diamines is a fundamental reaction in the synthesis of semiaromatic polyamides. researchgate.net This suggests that this compound can react with diamines to form fluorinated polyamides, which are known for their high thermal stability and chemical resistance.
Reactions with Thiols: Thiolates are excellent nucleophiles and readily displace fluorine atoms from activated aromatic rings. masterorganicchemistry.com While specific examples with this compound are not prevalent in the literature, the reaction of other perfluorinated aromatics with thiols is a common method for forming thioether linkages.
Reactions with Other Nucleophiles: Other nucleophiles, such as azides, can also participate in SNAr reactions with perfluorinated aromatic compounds. For example, sodium azide (B81097) has been used to displace a fluorine atom from poly(2,3,4,5,6-pentafluorobenzyl methacrylate). researchgate.net This opens up possibilities for introducing azide functionalities onto the terephthalate backbone, which can then be used in "click" chemistry for further functionalization.
| Nucleophile | Reagents and Conditions | Product Type | Potential Application | Reference |
| Amines | Diamines, heat | Fluorinated Polyamides | High-performance polymers | researchgate.net |
| Dimethylamine | DMF, hydroxide, heat | Dimethylamino-substituted terephthalate | Intermediate for functional materials | nih.gov |
| Thiols | Thiolates | Thioether-functionalized terephthalate | Synthesis of advanced materials | masterorganicchemistry.com |
| Azide | Sodium azide, DMF, heat | Azido-substituted terephthalate | Precursor for "click" chemistry | researchgate.net |
Role As a Monomer in Advanced Polymer Systems
Polycondensation Reactions for Fluorinated Polyesters
Polycondensation is the primary method for synthesizing polyesters. In this step-growth polymerization process, a dicarboxylic acid or its derivative (like a diester) reacts with a diol to form ester linkages, with the concurrent elimination of a small molecule such as water or, in the case of transesterification with a diester monomer, an alcohol.
The integration of Ethyl 2,3,5,6-tetrafluoroterephthalate into polyester (B1180765) backbones is achieved through transesterification polycondensation with various aliphatic or aromatic diols. The general synthesis is typically a two-stage melt polycondensation process, a method widely employed for producing aromatic polyesters like Poly(ethylene terephthalate) (PET) and its analogs. rsc.orgmdpi.commdpi.com
The process begins with the transesterification of this compound with a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol (B3395766), or 1,4-cyclohexanedimethanol) at elevated temperatures (180-220°C) in the presence of a catalyst, such as antimony trioxide or titanium-based catalysts. mdpi.commdpi.com In this initial stage, ethanol (B145695) is eliminated, and low molecular weight oligomers are formed. The second stage involves subjecting these oligomers to higher temperatures (up to 280-295°C) and a high vacuum. mdpi.com This facilitates the removal of the excess diol and drives the equilibrium toward the formation of high molecular weight polymer chains.
By selecting different diols, a diverse range of fluorinated polyesters can be created. For instance:
Flexible Diols: Using linear aliphatic diols like 1,4-butanediol or diethylene glycol can introduce flexibility into the polymer backbone, potentially leading to semi-crystalline materials or elastomers. rsc.org
Rigid Diols: Employing rigid diols such as 1,4-cyclohexanedimethanol (B133615) (CHDM) or bicyclic diols like isosorbide (B1672297) can produce amorphous polyesters with high glass transition temperatures (Tg) and enhanced stiffness. rsc.org
The resulting polymer architecture is a copolyester where the tetrafluoroterephthalate unit provides a rigid, electron-deficient aromatic segment that significantly influences the final properties of the material.
The reactivity of this compound in polycondensation is governed by both electronic and steric effects. The four electron-withdrawing fluorine atoms on the aromatic ring increase the electrophilicity of the carbonyl carbons in the ester groups. This enhanced electrophilicity is expected to make the monomer highly susceptible to nucleophilic attack by the hydroxyl groups of the diol, potentially leading to faster reaction rates compared to its non-fluorinated counterpart, diethyl terephthalate (B1205515).
However, the kinetics are also influenced by factors such as monomer size, reaction temperature, and catalyst efficiency. rsc.org Studies on similar fluorinated diesters, such as dimethyl tetrafluorosuccinate, have shown that monomer size can significantly affect reaction conversion rates. rsc.org The polymerization kinetics for producing high molecular weight polyesters typically follow a step-growth mechanism, where the molecular weight increases slowly during the initial stages and requires long reaction times or high vacuum conditions to build long polymer chains. mdpi.com The removal of the ethanol byproduct is crucial for driving the polymerization forward.
Controlled Polymerization Techniques for Tailored Fluorinated Polymers
Achieving precise control over polymer architecture, including molecular weight and dispersity, is essential for tailoring material properties. While traditional polycondensation offers limited control, modern techniques are being explored for fluorinated systems.
Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a powerful method for producing polymers with well-defined architectures. While commonly used for chain-growth polymerization, its principles have been adapted for step-growth processes. RAFT step-growth polymerization could theoretically be applied to monomers like this compound by designing a system where bifunctional monomers react in a controlled manner. However, the direct application of RAFT to the polycondensation of this specific monomer is not widely documented. The development of such methods for fluorinated polyesters is an emerging area of research aimed at overcoming the limitations of traditional synthesis, such as harsh reaction conditions and limited control over polymer topology.
Controlling the molecular weight and polydispersity (a measure of the distribution of molecular masses) is critical for determining the mechanical and thermal properties of the final polyester. nih.gov Several strategies are employed during polycondensation to achieve these goals:
Stoichiometric Control: In step-growth polymerization, achieving a high molecular weight requires a precise 1:1 molar ratio of the reacting functional groups (ester and hydroxyl). youtube.com Any deviation from this perfect stoichiometry limits the chain length and results in a lower molecular weight polymer. This principle can be used intentionally to cap the molecular weight at a desired level.
Reaction Time and Temperature: Longer reaction times and higher temperatures generally promote further chain growth, increasing the molecular weight. youtube.com However, this must be balanced against the risk of thermal degradation of the polymer.
Catalyst Selection: The choice of catalyst can significantly accelerate the esterification and polycondensation reactions, allowing for better control over chain growth and enabling the synthesis of high molecular weight polymers in shorter times. youtube.com
Solid-State Polymerization (SSP): After the initial melt polycondensation, the resulting polymer can be subjected to SSP. This technique involves heating the solid polymer pellets to a temperature below their melting point but above their glass transition temperature under vacuum or an inert gas flow. youtube.com This process allows for a further increase in molecular weight without melting the polymer, enhancing properties like tensile strength and durability.
| Strategy | Mechanism | Outcome on Polyester Properties |
| Stoichiometric Imbalance | Intentionally using a slight excess of one monomer (e.g., the diol) to limit the maximum chain length. | Controlled, lower molecular weight; predictable end-group functionality. |
| Monofunctional Additives | Adding a monofunctional reactant (e.g., a mono-alcohol) to act as a chain stopper. | Precise control over molecular weight termination. |
| Solid-State Polymerization | Post-polymerization heating below the melting point to continue the reaction in the solid phase. | Significant increase in molecular weight and intrinsic viscosity; improved mechanical strength. youtube.com |
| Catalyst Optimization | Selecting efficient catalysts to accelerate the reaction and minimize side reactions. | Higher molecular weight achieved in shorter times; better control over the final product. youtube.com |
This table presents generalized strategies for polyester synthesis.
Research on Structure-Property Relationships in Fluorinated Polyesters
The properties of a polyester are a direct result of its molecular structure. madisongroup.com The incorporation of the rigid and highly polar 2,3,5,6-tetrafluoroterephthalate unit is expected to have profound effects on the polymer's characteristics.
| Structural Feature | Expected Influence on Polyester Properties |
| Perfluorinated Aromatic Ring | Increases rigidity, thermal stability (higher Tg and decomposition temperature), and chemical resistance. Lowers the dielectric constant and surface energy. |
| Flexible Diol Linkage | Decreases Tg and modulus, increases chain mobility and flexibility, can induce crystallinity depending on chain length. |
| Rigid Diol Linkage | Increases Tg and stiffness, maintains an amorphous structure, enhances dimensional stability. |
| High Molecular Weight | Improves mechanical properties such as tensile strength, toughness, and elongation at break. nih.gov |
| Crystallinity | Affects mechanical strength, optical clarity (amorphous polymers are transparent), and barrier properties. |
This table outlines expected relationships based on general polymer science principles and studies on analogous fluorinated and aromatic polyesters. rsc.orgmadisongroup.com
Research into fluorinated aromatic polyesters has shown that these materials often exhibit a combination of desirable properties:
Thermal Stability: The strong C-F bonds and the rigidity of the fluorinated aromatic ring contribute to excellent thermal and thermo-oxidative stability, making them suitable for high-temperature applications.
Chemical Resistance: The fluorine atoms provide a protective shield around the polymer chain, enhancing its resistance to solvents and chemical attack.
Dielectric Properties: The introduction of fluorine typically lowers the dielectric constant and dielectric loss of a polymer, a valuable characteristic for materials used in high-frequency electronics and communication technologies. nih.gov
Solubility: Unlike many high-performance polymers, some fluorinated polyesters exhibit good solubility in common organic solvents, which facilitates processing and characterization.
By systematically varying the diol co-monomer reacted with this compound, researchers can fine-tune the balance between rigidity and flexibility, control crystallinity, and ultimately design materials with a specific set of properties tailored for advanced applications in electronics, aerospace, and specialty coatings. rsc.org
Investigations into the Influence of Fluorination on Polymer Thermal Response
The introduction of fluorine atoms into the polymer backbone via monomers like this compound significantly enhances the thermal stability of the resulting polyesters. The high bond energy of the C-F bond (~485 kJ/mol) compared to the C-H bond contributes to this increased thermal resilience. aps.org
Research into fluorinated polyesters has demonstrated that their thermal properties are closely linked to their chemical structure. For instance, the glass transition temperature (Tg), a key indicator of a polymer's thermal response, is influenced by the rigidity of the polymer backbone. rsc.org Polymers with a more rigid backbone tend to exhibit a higher Tg. rsc.org In contrast, the presence of flexible pendant groups can lead to a decrease in the glass transition temperature. rsc.org
Thermogravimetric analysis (TGA) of fluorinated polyimides, which share structural similarities with fluorinated polyesters, reveals high thermal stability, with decomposition temperatures (Td5, temperature at 5% weight loss) often exceeding 500°C in a nitrogen atmosphere. nih.gov For example, a series of fluorinated polyimides showed Td5 values in the range of 551–561°C under nitrogen. nih.gov This exceptional thermal stability makes these materials suitable for applications in demanding high-temperature environments, such as in microelectronics and optoelectronics. nih.gov
The thermal stability of fluorinated polymers is a direct consequence of the strong carbon-fluorine bonds, which are more resistant to thermal degradation compared to their non-fluorinated counterparts. aps.org This inherent stability is a primary driver for the investigation of monomers like this compound in the development of advanced, heat-resistant polymers.
Table 1: Thermal Properties of a Fluorinated Polyimide Series
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C, N2) | 5% Weight Loss Temperature (Td5) (°C, Air) |
|---|---|---|---|
| PI-5a | 281 | 561 | 520 |
| PI-5b | 259 | 551 | 515 |
| PI-5c | 275 | 558 | 518 |
Data sourced from a study on fluorinated polyimides with multi-bulky pendant groups, providing an illustrative example of the thermal performance of related fluorinated polymer systems. nih.gov
Studies on Surface Characteristics and Wettability Control in Polymer Films
The surface properties of polymers derived from this compound are largely dictated by the presence of fluorine atoms. Fluorinated polymers are well-known for their low surface energy, which translates to hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics. mdpi.comresearchgate.net This is attributed to the low polarizability of the C-F bond. rsc.org
The low surface energy of fluorinated polymers is a key advantage in applications requiring non-stick surfaces or resistance to biofouling. For example, the surface energy of polytetrafluoroethylene (PTFE) is approximately 18 dynes/cm, which is significantly lower than many other polymers. nih.gov This results in high water contact angles, often exceeding 100 degrees, indicating poor wetting by water. nih.gov While specific data for homopolymers of this compound is limited, the general principles of fluoropolymer surface chemistry suggest that they would exhibit similarly low surface energies.
Chemical modification can be employed to alter the surface properties of fluorinated polymers. For example, treatment with a sodium naphthalene (B1677914) solution can increase the surface energy of fluorinated ethylene propylene (B89431) (FEP) films, thereby improving their adhesive properties. tstar.com
Table 2: Surface Energy of Various Polymers
| Polymer | Surface Energy (dynes/cm) |
|---|---|
| Polyethylene (B3416737) terephthalate (PET) | 42 |
| Polymethylmethacrylate (PMMA) | 41 |
| Polyvinyl chloride (PVC), rigid | 39 |
| Polypropylene (PP) | 30 |
| Polychlorotrifluoroethylene (CTFE) | 31 |
| Polytetrafluoroethylene (PTFE) | 20 |
This table provides a comparative view of the surface energies of common polymers, highlighting the characteristically low surface energy of fluorinated polymers like PTFE and CTFE. google.com
Analysis of Mechanical Performance and Related Polymer Properties
The mechanical properties of polymers synthesized from this compound are expected to be influenced by the rigid, fluorinated aromatic rings in the polymer backbone. Generally, the incorporation of rigid structural units into a polymer chain enhances properties such as tensile strength and modulus.
In a study of innovative fluorinated polyimides, a material designated as TPPI50, which contains trifluoromethylbenzene groups, exhibited a high tensile strength of 232.73 MPa and an elastic modulus of 5.53 GPa. aps.org These robust mechanical properties are attributed to the synergistic effect of the fluorinated groups and the biphenyl (B1667301) structure, which reinforces the stability of the polymer chain. aps.org
For poly(ethylene-co-tetrafluoroethylene) (ETFE), a related fluoropolymer, the mechanical properties are considered superior to those of perfluorinated polymers like PTFE. rsc.org This is often due to a combination of crystalline and amorphous domains within the polymer structure.
The mechanical behavior of polyesters is also closely tied to their crystallinity. For instance, in biobased poly(ethylene 2,5-furandicarboxylate) (PEF), which shares structural similarities with aromatic polyesters, biaxial stretching induces strain-induced crystallization, leading to an increase in the elastic modulus. researchgate.net This demonstrates how processing can be used to tailor the mechanical performance of such polymers.
Table 3: Mechanical Properties of an Optimized Fluorinated Polyimide (TPPI50)
| Property | Value |
|---|---|
| Tensile Strength | 232.73 MPa |
| Elongation at Break | 26.26% |
| Elastic Modulus | 5.53 GPa |
This data for a high-performance fluorinated polyimide illustrates the excellent mechanical characteristics that can be achieved in fluorinated polymer systems. aps.org
Examination of Gas Barrier Performance in Fluorinated Polyester Systems
The gas barrier properties of polyesters are a critical consideration for applications such as packaging. researchgate.net The permeability of a polymer to gases is influenced by several factors, including the degree of crystallinity, the free volume within the polymer matrix, and the chemical nature of the polymer chains. researchgate.net
The introduction of fluorine into a polyester backbone can impact its gas barrier performance. The strong polarity and the potential for increased chain packing due to intermolecular interactions involving the fluorine atoms can lead to a reduction in free volume, thereby hindering the diffusion of gas molecules.
Studies on furan-based polyesters, which are being explored as bio-based alternatives to polyethylene terephthalate (PET), have shown that their superior gas barrier properties are linked to the hindrance of ring flipping in the polymer backbone and the polarity of the furan (B31954) ring. mdpi.com For example, poly(ethylene 2,5-furandicarboxylate) (PEF) exhibits a higher barrier to oxygen and carbon dioxide compared to PET.
Direct fluorination of polymer surfaces has been shown to be an effective method for improving gas barrier properties. nih.gov This process creates a thin, highly fluorinated surface layer that is less permeable to gases. nih.gov For instance, the treatment of various polymer films with elemental fluorine has been shown to reduce the permeability of gases like methane, oxygen, and carbon dioxide. nih.gov
While direct experimental data on the gas barrier performance of homopolymers from this compound is scarce, the principles governing gas transport in similar polyester and fluoropolymer systems suggest that these materials would likely exhibit good barrier properties due to the presence of the polar, rigid tetrafluorophenylene units.
Table 4: Gas Permeability of Various Polymer Films
| Polymer | Oxygen Permeability (cm³·mm/m²·day·atm) | Carbon Dioxide Permeability (cm³·mm/m²·day·atm) |
|---|---|---|
| Poly(ethylene terephthalate) (PET) | 2.0 - 5.0 | 12 - 20 |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | ~0.4 | ~1.5 |
| Poly(propylene 2,5-furandicarboxylate) (PPF) | ~0.7 | ~3.0 |
This table compares the gas permeability of PET with that of furan-based polyesters, illustrating how changes in the aromatic ring structure can significantly enhance barrier properties. Data is compiled from various sources for illustrative purposes.
Coordination Chemistry and Metal Organic Framework Mof Design with Tetrafluoroterephthalate Ligands
Synthesis and Crystallization of Coordination Polymers and MOFs Utilizing Tetrafluoroterephthalate
The synthesis of coordination polymers incorporating the tetrafluoroterephthalate (tfBDC²⁻) ligand typically involves the reaction of a metal salt with 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC). acs.orgnih.gov Solvothermal methods are commonly employed, where the reactants are heated in a suitable solvent system, often a mixture including high-boiling point solvents like N,N-dimethylformamide (DMF). nih.govrsc.org
For instance, a series of lanthanide-based coordination polymers, formulated as (∞)²[Ln(tfBDC)(NO₃)(DMF)₂]·DMF (where Ln³⁺ = Ce, Pr, Nd, Sm, Dy, Er, Yb), were successfully synthesized and crystallized. nih.gov The process involved the slow diffusion of triethylamine (B128534) into a solution of H₂tfBDC and the corresponding lanthanide nitrate (B79036) salt in an ethanol (B145695)/DMF mixture. nih.gov This technique facilitates the deprotonation of the carboxylic acid and the gradual formation of single crystals suitable for X-ray diffraction analysis. nih.gov
Similarly, other transition metal coordination polymers have been synthesized using tfBDC²⁻ as a bridging ligand. acs.org For example, compounds with the general formula ∞¹[M(tfBDC)(H₂O)₄] (where M = Zn, Co, Ni) were obtained, highlighting the versatility of the tetrafluoroterephthalate linker in coordinating with various metal centers. acs.org The synthesis of the H₂tfBDC ligand itself has been optimized to produce high yields (95%) by reacting 1,2,4,5-tetrafluorobenzene (B1209435) with a surplus of n-butyllithium and subsequent carbonation with CO₂, a method that avoids extensive purification. nih.govacs.org The resulting H₂tfBDC can be converted to a more water-soluble ammonium (B1175870) salt, (NH₄)₂tfBDC, by reaction with aqueous ammonia, which can also be a useful precursor for syntheses in aqueous media. nih.govresearchgate.net
The choice of solvent can be critical. While DMF is common, studies have explored other solvents like tetrahydrofuran (B95107) (THF) for MOF crystallization, which can enable one-pot synthesis of mixed matrix membranes. rsc.orgrsc.org The synthesis conditions, including temperature, solvent, and the presence of modulators like triethylamine, play a crucial role in determining the final structure and crystallinity of the resulting framework. nih.gov
**4.2. Structural Characterization and Topological Analysis of Tetrafluoroterephthalate-Based Frameworks
X-ray crystallography reveals the diverse coordination geometries and bridging modes adopted by the tetrafluoroterephthalate ligand. A bridging ligand is one that connects two or more metal centers. wikipedia.orgtaylorandfrancis.com In the lanthanide series (∞)²[Ln(tfBDC)(NO₃)(DMF)₂]·DMF, the Ln³⁺ ions form binuclear nodes. nih.gov Each lanthanide cation is nine-coordinate, bonding to a nitrate anion, two DMF molecules, and oxygen atoms from the tfBDC²⁻ linkers. nih.gov These binuclear nodes are connected by the tfBDC²⁻ ligands to form two-dimensional square grids. nih.gov
In contrast, coordination polymers with divalent transition metals such as ∞¹[M(tfBDC)(H₂O)₄] (M = Zn, Co, Ni) feature almost undistorted M(II)O₆ octahedra. acs.orgresearchgate.net The tfBDC²⁻ ligands coordinate in a trans fashion, bridging the metal centers to form one-dimensional, chain-like structures. acs.orgresearchgate.net Another example, ∞³[Tl₂(tfBDC)], shows six-coordinated thallium centers connected by the tfBDC²⁻ ligand into a three-dimensional network. acs.orgresearchgate.net The versatility of the tfBDC²⁻ ligand is further demonstrated in ∞²[Pb(tfBDC)(H₂O)₃]·1/2 H₂O, which contains nine-coordinated PbO₉ polyhedra and forms a layered structure. acs.orgresearchgate.net The carboxylate groups of the tfBDC²⁻ ligand are fundamental to its role as a connector between metal centers. taylorandfrancis.com
The following table summarizes the crystallographic data and coordination environments for several tetrafluoroterephthalate-based coordination polymers.
| Compound Formula | Crystal System | Space Group | Metal Ion | Coordination Number | Dimensionality |
| (∞)²[Ln(tfBDC)(NO₃)(DMF)₂]·DMF | Monoclinic | C2/c | Ln³⁺ | 9 | 2D |
| ∞¹[M(tfBDC)(H₂O)₄] (M=Zn, Co, Ni) | Triclinic | P1̅ | M²⁺ | 6 | 1D |
| ∞³[Tl₂(tfBDC)] | Triclinic | P1̅ | Tl⁺ | 6 | 3D |
| ∞²[Pb(tfBDC)(H₂O)₃]·1/2 H₂O | Triclinic | P1̅ | Pb²⁺ | 9 | 2D |
| ∞³[Mn₂(tfBDC)₂(DMF)₂(EtOH)] | Monoclinic | P2₁ | Mn²⁺ | 6 | 3D |
This table is based on data from references acs.orgnih.govresearchgate.net.
Supramolecular chemistry, which involves non-covalent interactions like hydrogen bonding, plays a crucial role in the assembly and stability of extended structures in tfBDC²⁻-based frameworks. nih.govbham.ac.ukfrontiersin.org In many hydrated coordination polymers, hydrogen bonds involving coordinated or guest water molecules are key to linking lower-dimensional motifs into higher-dimensional networks. acs.org
The conformation of the bridging ligand is a critical factor that influences the dimensionality and resulting porosity of a metal-organic framework. acs.orgfrontiersin.orgnih.gov A significant difference exists between the preferred conformation of the perfluorinated tetrafluoroterephthalate (tfBDC²⁻) and its non-fluorinated counterpart, terephthalate (B1205515) (BDC²⁻). nih.gov While BDC²⁻ prefers a planar conformation, this is energetically less favorable for tfBDC²⁻. acs.orgnih.gov
The tfBDC²⁻ ligand typically adopts a non-planar conformation where the carboxylate groups are twisted out of the plane of the benzene (B151609) ring. researchgate.net This conformational difference often leads to the formation of crystal structures that are unprecedented in the chemistry of non-fluorinated terephthalate. acs.orgnih.gov Research has shown that the use of perfluorinated ligands like tfBDC²⁻ tends to increase the dimensionality of the resulting frameworks compared to their non-fluorinated analogs. acs.org This structural divergence highlights how ligand modification through fluorination can be a powerful strategy for targeting novel framework topologies, which in turn affects properties like porosity and guest accessibility. researchgate.netepa.gov
Investigation of Gas Sorption and Separation in Fluorinated MOFs
Fluorinated metal-organic frameworks (F-MOFs) have emerged as a significant subclass of porous materials, attracting attention for applications in gas storage and separation due to their unique pore environments and excellent stability. acs.orgrsc.org The introduction of fluorine atoms can modify the adsorption properties, sometimes enhancing selectivity and uptake capacity for specific gases. acs.orgnih.gov
The potential for hydrogen storage in MOFs is an area of intense research. acs.org Theoretical investigations have predicted that MOFs built with the 2,3,5,6-tetrafluoroterephthalate linker could possess superior H₂ adsorption properties compared to their non-fluorinated counterparts. acs.org This enhancement is often attributed to the modified electronic character of the fluorinated aromatic ring. However, other computational studies have presented contrasting views, suggesting that the interaction between H₂ and fluoroaromatic compounds might be weaker. acs.org
Experimental results provide crucial validation for these theoretical predictions. Coordination polymers with small pores have been suggested as suitable candidates for hydrogen storage applications. researchgate.net The synthesis of fluorinated coordination polymers using perfluorinated polycarboxylate ligands has been explored as a pathway to materials with enhanced H₂ adsorption. researchgate.net For example, a fluorous MOF, FMOF-1, demonstrated hysteretic adsorption of H₂ with a significant volumetric capacity. acs.org While many tfBDC²⁻-based frameworks reported to date have been non-porous, the principles learned from their synthesis and structure are vital for designing future porous F-MOFs specifically targeted for hydrogen storage and other gas sorption applications. acs.orgacs.org
Exploration of Selective Gas Uptake Mechanisms
The selective adsorption of gases in Metal-Organic Frameworks (MOFs) containing tetrafluoroterephthalate ligands is a phenomenon driven by a combination of physicochemical interactions at the molecular level. The presence of fluorine atoms within the pore structure is not merely a passive modification but an active contributor to the material's "CO2-philicity," or affinity for carbon dioxide. nih.gov This enhanced selectivity, particularly for CO2 over N2, is crucial for applications like carbon capture from flue gas. researchgate.net
Several key mechanisms underpin this selectivity:
Enhanced Host-Guest Interactions: The primary driver for selectivity is the favorable interaction between the fluorine atoms on the terephthalate linker and the quadrupole moment of the CO2 molecule. nih.gov Theoretical calculations and experimental data show that increasing the degree of fluorination in a series of isoreticular MOFs directly correlates with increased CO2 uptake and higher CO2/N2 selectivity. nih.govrsc.org The highly electronegative fluorine atoms alter the electrostatic potential of the pore surface, creating specific, favorable binding sites for CO2. alfa-chemistry.com
Pore Size and Geometry Tuning: The incorporation of fluorine atoms, which are larger than hydrogen atoms, can subtly reduce the effective pore aperture of the MOF. This can introduce or enhance a molecular sieving effect, where one gas molecule (like CO2) can enter the pores while another (like N2) is sterically hindered. acs.orgresearchgate.net For instance, in zirconium-based MOFs, substituting a standard fumarate (B1241708) linker with a tetrafluorosuccinate linker was found to reduce the pore window size from 4.8 Å to 3.5 Å. acs.org
Framework Flexibility: While not exclusive to fluorinated systems, some MOFs exhibit dynamic structural flexibility, often termed "gate-opening" or "breathing." researchgate.net This mechanism involves the framework undergoing a structural transformation upon exposure to a specific gas molecule at a certain pressure, allowing for highly selective uptake. mdpi.comrsc.org The specific interactions between gas molecules and the fluorinated linkers can influence the energy landscape of these transformations.
The practical outcome of these mechanisms is a marked improvement in the selective capture of important industrial gases. Research has demonstrated that fluorination has a favorable effect on boosting CO2/N2 selectivity. nih.gov
Interactive Table: Effect of Stepwise Fluorination on CO₂/N₂ Selectivity
| MOF Series | Fluorine Atoms per Linker | CO₂ Uptake (cm³/g at 273 K) | N₂ Uptake (cm³/g at 273 K) | CO₂/N₂ Selectivity (Initial Slope Method) | Reference |
|---|---|---|---|---|---|
| DMOF-0F | 0 | ~20 | ~2.5 | 8.4 | nih.gov |
| DMOF-1F | 2 | ~25 | ~2.2 | 11.3 | nih.gov |
| DMOF-2F | 4 (Tetrafluoro) | ~30 | ~2.0 | 14.8 | nih.gov |
Comparative Studies with Non-Fluorinated Terephthalate Linkers in MOF Architectures
Comparing MOFs constructed from 2,3,5,6-tetrafluoroterephthalate (tfBDC²⁻) with their analogues made from non-fluorinated terephthalate (BDC²⁻) reveals fundamental differences in the resulting framework's structure and properties. These differences underscore the profound impact of linker fluorination.
Structural Differences: The most critical distinction lies in the geometry of the linker itself. While BDC²⁻ is typically planar, the steric and electronic repulsion between the four fluorine atoms in tfBDC²⁻ forces the carboxylate groups to twist out of the plane of the benzene ring. researchgate.net This non-planar conformation often leads to the formation of novel crystal structures that are unprecedented in the chemistry of non-fluorinated terephthalates. researchgate.net Consequently, creating a fluorinated MOF that is perfectly isostructural with a known BDC-based framework is not always possible. researchgate.net
Property Differences: The structural changes induced by fluorination directly translate to significant variations in the material's properties.
Hydrophobicity and Stability: One of the most significant advantages of using fluorinated linkers is the dramatic increase in the hydrophobicity of the resulting MOF. alfa-chemistry.comrsc.orgnih.gov This water-repelling characteristic enhances the material's stability against moisture and hydrolysis, which is a common failure point for many MOFs in industrial settings. rsc.orgaip.org
Gas Sorption Properties: As discussed previously, fluorination of the terephthalate linker consistently enhances the MOF's affinity for CO2, resulting in more efficient and selective separation from other gases like N2. rsc.orgnih.gov
Thermal Stability: The effect of fluorination on thermal stability is more complex and appears to be system-dependent. While some fluorinated frameworks exhibit increased thermal stability nih.gov, other comparative studies have noted that fluorination can lead to a decrease in the decomposition temperature. researchgate.net This highlights that thermal stability is a result of the interplay between various factors, not just linker modification. youtube.comuchybridmaterials.com
Interactive Table: Comparison of MOFs with Fluorinated vs. Non-Fluorinated Linkers
| Characteristic | Non-Fluorinated Terephthalate (BDC) MOFs | Tetrafluoroterephthalate (tfBDC) MOFs |
|---|---|---|
| Linker Geometry | Generally planar conformation. | Non-planar due to a significant torsion angle between the phenyl ring and carboxylate groups. researchgate.net |
| Resulting MOF Structure | Forms well-established, often predictable framework topologies (e.g., MOF-5, MIL-53). mdpi.comwu.ac.th | Often leads to novel and unprecedented crystal structures not seen with the non-fluorinated analogue. researchgate.net |
| Gas Selectivity (CO₂/N₂) | Baseline selectivity dependent on the specific MOF structure and metal node. | Significantly enhanced selectivity due to favorable interactions between fluorine and CO₂. rsc.orgrsc.orgnih.gov |
| Hydrophobicity | Generally hydrophilic, making them susceptible to degradation by moisture. | Highly hydrophobic, which improves moisture and chemical stability. alfa-chemistry.comrsc.orgnih.govaip.org |
| Thermal Stability | Variable depending on the specific framework. | Effect is system-dependent; can be increased or decreased compared to the non-fluorinated version. researchgate.netnih.gov |
Advanced Spectroscopic and Structural Characterization of Ethyl 2,3,5,6 Tetrafluoroterephthalate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By examining the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and their spatial relationships. For Ethyl 2,3,5,6-tetrafluoroterephthalate, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a full structural assignment.
The structure of this compound contains hydrogen, carbon, and fluorine atoms, making ¹H, ¹³C, and ¹⁹F NMR spectroscopy essential for its characterization. Each technique provides unique insights into the molecular environment.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the ethyl ester protons, as there are no protons on the aromatic ring. The spectrum would feature two signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The integration of these signals would be in a 2:3 ratio, respectively. The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing oxygen atom, causing them to appear downfield. du.eduepfl.chcarlroth.com The splitting pattern arises from spin-spin coupling with the neighboring protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, four distinct carbon signals are anticipated: one for the carbonyl carbon (C=O), one for the aromatic carbons attached to the fluorine atoms (C-F), one for the aromatic carbons attached to the carboxyl groups (C-COOEt), one for the methylene carbon (-OCH₂-), and one for the methyl carbon (-CH₃). The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbonyl carbon appearing furthest downfield. oregonstate.edulibretexts.orgresearchgate.net The carbons in the fluorinated ring will exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.), which can be complex. rsc.orgacs.org
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. Due to the high symmetry of the tetrafluorinated aromatic ring in this compound, all four fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single sharp singlet. acs.org The chemical shift of this signal is characteristic of fluorine atoms on a perfluorinated benzene (B151609) ring bearing electron-withdrawing ester groups. rsc.org
Table 1: Predicted NMR Spectroscopic Data for this compound Data for the ethyl group is based on the analogous non-fluorinated diethyl terephthalate (B1205515). Aromatic carbon and fluorine data are based on the parent compound, 2,3,5,6-tetrafluoroterephthalic acid. acs.orgchemicalbook.com
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.4 | Quartet | JHH ≈ 7.1 | -OCH₂- |
| ~1.4 | Triplet | JHH ≈ 7.1 | -CH₃ | |
| ¹³C | ~160 | Singlet | - | C=O |
| ~146 | Multiplet | ¹JCF ≈ 253 | C-F | |
| ~116 | Multiplet | ²JCF, ³JCF | C-COOEt | |
| ~62 | Singlet | - | -OCH₂- | |
| ~14 | Singlet | - | -CH₃ | |
| ¹⁹F | ~ -141 | Singlet | - | Ar-F |
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a specific reference standard of the analyte. nih.gov ¹⁹F qNMR is especially advantageous for fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which minimizes signal overlap. nih.gov
The fluorine content of a sample of this compound can be accurately determined by acquiring a ¹⁹F NMR spectrum with a known amount of an internal standard containing fluorine. The integrated area of the signal corresponding to the analyte is directly proportional to the number of fluorine nuclei contributing to it. By comparing this integral to the integral of the known internal standard, the precise fluorine content and thus the purity of the compound can be calculated. This technique is valued for its simplicity, speed, and non-destructive nature.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups. The FTIR spectrum of this compound is expected to be dominated by several key absorption bands. The most prominent feature would be the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1720-1740 cm⁻¹. Other significant bands include the C-O stretching vibrations of the ester group around 1100-1300 cm⁻¹, strong C-F stretching vibrations characteristic of fluorinated aromatic compounds (typically below 1400 cm⁻¹), and C-H stretching and bending vibrations from the ethyl groups. nih.gov
Table 2: Predicted FTIR Absorption Bands for this compound Based on characteristic frequencies for aromatic esters and fluorinated aromatic compounds. nih.gov
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2980-2850 | Medium-Weak | C-H Stretch | -CH₂-, -CH₃ |
| 1730-1715 | Strong | C=O Stretch | Ester |
| 1600-1450 | Medium | C=C Stretch | Aromatic Ring |
| 1300-1100 | Strong | C-O Stretch | Ester |
| 1400-1000 | Strong | C-F Stretch | Aryl-Fluoride |
Raman spectroscopy is complementary to FTIR and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the C=C bonds in the fluorinated benzene ring is expected to produce a strong Raman signal. The symmetric C-F stretching vibrations would also be Raman active. In contrast, the highly polar C=O bond, which gives a strong signal in FTIR, would be expected to show a weaker signal in the Raman spectrum. nih.govmdpi.com This complementary nature allows for a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Weight and Composition Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. chemguide.co.uk
For this compound (C₁₂H₁₀F₄O₄), the calculated molecular weight is approximately 294.19 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺) would be expected at m/z ≈ 294. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, mass = 45) or the entire ester group (-COOEt, mass = 73). Therefore, significant fragment ions might be observed at m/z values corresponding to [M-45]⁺ and [M-73]⁺. libretexts.orgnist.govyoutube.commdpi.com The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the exact elemental composition of a molecule from its measured mass.
For this compound (C₁₂H₁₀F₄O₄), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would yield an experimental mass that can be compared against this theoretical value. A close match between the experimental and theoretical mass provides strong evidence for the compound's identity and elemental formula, distinguishing it from potential isomers or impurities. The introduction of fluorine atoms results in a characteristic isotopic pattern that further aids in structural confirmation. acs.org
Table 1: Theoretical Exact Mass Calculation for this compound (C₁₂H₁₀F₄O₄)
| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Fluorine (¹⁹F) | 4 | 18.998403 | 75.993612 |
| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |
| Total | | | 294.051522 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
While HRMS is ideal for the monomer, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for characterizing the polymeric derivatives of this compound, such as poly(ethylene 2,3,5,6-tetrafluoroterephthalate). MALDI-TOF is particularly suited for analyzing large, non-volatile macromolecules like polymers.
In a MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the polymer molecules gently. The ionized polymers are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio. Lighter ions travel faster and reach the detector first. This technique can provide information on the absolute molecular weight of the polymer chains, identify the repeating unit mass, and characterize end-groups. For polyesters, this method can reveal distributions of oligomers and low molecular weight polymer chains.
X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It can be applied to both the monomeric this compound and its semi-crystalline polymeric derivatives. The technique involves directing X-rays onto a sample and measuring the scattering pattern. Crystalline materials produce a characteristic diffraction pattern of sharp peaks, determined by the arrangement of atoms in the crystal lattice.
For the monomer, single-crystal XRD can determine the precise three-dimensional atomic coordinates, bond lengths, bond angles, and the unit cell parameters, providing a definitive molecular structure.
For polymeric derivatives, wide-angle X-ray diffraction (WAXD) is used to analyze the degree of crystallinity, identify the crystalline phase, and determine the unit cell dimensions of the polymer crystals. researchgate.netresearchgate.net The diffraction pattern of a semi-crystalline polymer typically shows sharp peaks superimposed on a broad amorphous halo. The positions of the peaks relate to the crystal lattice structure, while their width can be used to estimate the size of the crystallites via the Scherrer equation. researchgate.net For instance, studies on the analogous polymer, poly(ethylene terephthalate) (PET), have identified a triclinic crystal structure with well-defined diffraction peaks. researchgate.netresearchgate.net Similarly, poly(ethylene furanoate) (PEF), another PET analogue, has been shown to have a monoclinic unit cell. hw.ac.uk The analysis of poly(ethylene 2,3,5,6-tetrafluoroterephthalate) would follow a similar methodology to determine its unique crystalline properties.
Table 2: Comparison of Crystalline Structures for PET and PEF Determined by XRD
| Polymer | Crystal System | Unit Cell Parameters | Ref. |
|---|---|---|---|
| Poly(ethylene terephthalate) (PET) | Triclinic | a = 4.56 Å, b = 5.94 Å, c = 10.75 Åα = 98.5°, β = 118°, γ = 112° | researchgate.net |
Chromatographic Techniques for Purity and Molecular Weight Distribution Analysis
Chromatography is essential for separating and analyzing the components of a mixture. For this compound and its polymers, gas and gel permeation chromatography are the most relevant methods.
Gas Chromatography for Ester Purity and Volatile Impurities
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection.
GC analysis can quantify the purity of the ester and identify and measure any volatile impurities. bibliotekanauki.pl These impurities may include residual solvents from the synthesis and purification process (e.g., ethanol (B145695), toluene, hexane) or byproducts from side reactions. bibliotekanauki.plnih.gov Headspace GC is a particularly useful variation for analyzing trace volatile compounds in a solid or liquid matrix without dissolving the sample. bibliotekanauki.pl The identification of these impurities is crucial for ensuring the quality of the monomer before polymerization, as they can affect the final properties of the polymer.
Table 3: Potential Volatile Impurities in this compound Synthesis
| Compound | Formula | Boiling Point (°C) | Potential Origin |
|---|---|---|---|
| Ethanol | C₂H₅OH | 78.4 | Reactant, Solvent |
| Toluene | C₇H₈ | 110.6 | Solvent |
| Diethyl ether | (C₂H₅)₂O | 34.6 | Solvent |
| Tetrafluoroterephthalic acid | C₈H₂F₄O₄ | ~300 (sublimes) | Incomplete esterification |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distributions
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. lcms.cz This technique separates molecules based on their hydrodynamic volume (size in solution). A dilute solution of the polymer is passed through a column packed with porous gel beads. lcms.cz Larger polymer chains cannot enter the pores and thus elute from the column more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, eluting later. lcms.cz
For poly(ethylene 2,3,5,6-tetrafluoroterephthalate), GPC analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz). nih.gov The ratio of Mw to Mn gives the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. lcms.cz This information is vital as the molecular weight and its distribution significantly influence the mechanical, thermal, and rheological properties of the final polymer product. Studies on PET have shown that processing steps like extrusion can lead to a decrease in molecular weight, which can be effectively monitored by GPC. nih.govresearchgate.net A similar approach would be used to control the quality of the fluorinated polyester (B1180765).
Table 4: Illustrative GPC Data for a Polyester Sample
| Parameter | Description | Typical Value |
|---|---|---|
| Mn ( g/mol ) | Number-Average Molecular Weight | 25,000 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 50,000 |
| Mz ( g/mol ) | Z-Average Molecular Weight | 80,000 |
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(ethylene 2,3,5,6-tetrafluoroterephthalate) |
| Poly(ethylene terephthalate) (PET) |
| Poly(ethylene furanoate) (PEF) |
| Carbon |
| Hydrogen |
| Fluorine |
| Oxygen |
| Ethanol |
| Toluene |
| Diethyl ether |
| Tetrafluoroterephthalic acid |
Computational and Theoretical Studies on Ethyl 2,3,5,6 Tetrafluoroterephthalate
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to predicting the molecular properties of Ethyl 2,3,5,6-tetrafluoroterephthalate. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like this compound. nih.gov Methods such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-31G* or larger), can be used to optimize the molecule's geometry and calculate its electronic properties. researchgate.net These calculations would reveal the distribution of electron density, highlighting the electron-withdrawing effects of the fluorine atoms and the carbonyl groups on the aromatic ring. The resulting molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and electronic transitions.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide even more accurate results, though at a greater computational expense. researchgate.net These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are significant. nih.gov For this compound, ab initio calculations would provide a detailed picture of the electron correlation, which is influenced by the highly electronegative fluorine atoms.
A systematic study on the electronic properties of perfluorinated aromatic compounds indicates that the introduction of fluorine atoms significantly alters the electronic landscape. acs.org For this compound, this would translate to a highly polarized aromatic ring with a significant quadrupole moment.
Conformational Analysis and Energetic Landscapes of Fluorinated Aromatic Esters
The presence of the two ethyl ester groups in this compound introduces conformational flexibility. The rotation around the C-O single bonds of the ester groups leads to different spatial arrangements, or conformers, each with a distinct energy. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.
A conformational analysis would typically involve systematically rotating the dihedral angles of the ethyl ester groups and calculating the energy at each point. This process generates a potential energy surface map, from which the global and local energy minima can be identified. Studies on similar fluorinated molecules have shown that the interplay of steric hindrance and electrostatic interactions, including dipole-dipole interactions and hyperconjugation, governs the conformational preferences. For this compound, the orientation of the carbonyl groups relative to the fluorinated ring and the conformation of the ethyl chains would be the primary degrees of freedom.
The energetic landscape would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's bulk properties and its behavior in solution.
| Computational Method | Application in Conformational Analysis |
| DFT (e.g., B3LYP/6-31G)* | Geometry optimization of conformers, calculation of relative energies. |
| MP2 | Higher accuracy energy calculations for key conformers. |
| Potential Energy Surface Scan | Systematic exploration of conformational space. |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret experimental spectra and confirm molecular structures.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These predictions are particularly valuable for complex molecules where spectral assignment can be challenging. For the ¹⁹F NMR spectrum, computational methods can help to distinguish between the chemically equivalent but magnetically non-equivalent fluorine atoms, if applicable. The accuracy of these predictions has been shown to be high for fluorinated organic compounds. nih.gov
IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which can be directly compared to an experimental IR spectrum. nist.gov Key vibrational modes to analyze would include the C=O stretching of the ester groups, the C-F stretching modes of the aromatic ring, and the various C-H stretching and bending modes of the ethyl groups. Theoretical IR spectra can aid in the assignment of experimental bands and provide insights into the molecule's vibrational dynamics.
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| NMR (¹H, ¹³C, ¹⁹F) | Chemical Shifts, Coupling Constants | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) |
| IR Spectroscopy | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP/6-31G*) |
Mechanistic Investigations of Reaction Pathways
For instance, the hydrolysis of the ester groups or nucleophilic aromatic substitution reactions could be investigated. Computational studies would involve locating the transition state structures for each step of the proposed mechanism. The activation energy for each step can then be calculated as the energy difference between the transition state and the reactants. This allows for the determination of the rate-limiting step and an understanding of the factors that influence the reaction rate.
For example, in a nucleophilic attack on the aromatic ring, calculations could explore the formation of a Meisenheimer complex and the subsequent departure of a fluoride (B91410) ion. The high degree of fluorination on the aromatic ring is expected to make it highly susceptible to such attacks. DFT methods are well-suited for these types of mechanistic investigations. oup.com
Theoretical Prediction of Intermolecular Interactions and Material Behavior in Fluorinated Systems
The behavior of this compound in the solid state or in solution is governed by its intermolecular interactions. The highly fluorinated aromatic ring is expected to participate in non-covalent interactions that are characteristic of perfluorinated systems.
Theoretical predictions can be used to understand and quantify these interactions. The electrostatic potential surface of the molecule can be calculated to identify regions of positive and negative electrostatic potential, which indicate sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. In perfluorinated aromatic compounds, the fluorine atoms create a region of positive electrostatic potential above the center of the ring (a "π-hole"), which can interact favorably with electron-rich species.
Furthermore, interactions such as halogen bonding (C-F···O) and stacking interactions between the fluorinated aromatic rings can be studied using high-level ab initio or dispersion-corrected DFT methods. These calculations can provide the binding energies of dimers and larger clusters, offering insights into the packing of the molecules in a crystal lattice and their self-assembly behavior. Understanding these interactions is crucial for predicting material properties such as melting point, solubility, and crystal morphology.
Future Research Perspectives and Emerging Areas in Fluorinated Ester Chemistry
Development of Sustainable Synthetic Methodologies
The synthesis of Ethyl 2,3,5,6-tetrafluoroterephthalate typically proceeds via the esterification of its parent dicarboxylic acid, 2,3,5,6-tetrafluoroterephthalic acid. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes. An optimized, high-yield synthesis of the parent acid, 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC), has been reported, achieving a 95% yield by reacting 1,2,4,5-tetrafluorobenzene (B1209435) with n-butyllithium and subsequent carbonation. nih.govacs.org This provides a crucial and efficient starting point for the synthesis of the diethyl ester.
Current research efforts are geared towards greener esterification processes. One promising avenue is the use of biocatalysis, particularly with lipase (B570770) enzymes. nih.gov Enzymatic synthesis offers high selectivity under mild reaction conditions, reducing energy consumption and the formation of by-products. nih.govnih.gov Another approach is the exploration of solid acid catalysts or alternative green catalysts that can be easily recovered and recycled, minimizing waste. youtube.comsciencedaily.com The development of solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids are also key areas of investigation to reduce the environmental impact of the synthesis. mdpi.com
| Synthetic Approach | Description | Potential Advantages | Relevant Research Areas |
| Optimized Acid Synthesis | High-yield synthesis of the precursor 2,3,5,6-tetrafluoroterephthalic acid. nih.govacs.org | Provides an efficient and pure starting material for esterification. | Organometallic chemistry, process optimization. |
| Enzymatic Esterification | Use of lipases or other enzymes to catalyze the esterification of the diacid with ethanol (B145695). nih.gov | High selectivity, mild reaction conditions, reduced waste, biodegradable catalyst. nih.gov | Biocatalysis, enzyme immobilization, green chemistry. |
| Heterogeneous Catalysis | Employment of solid acid catalysts or other recyclable catalysts for the esterification process. youtube.com | Ease of catalyst separation and reuse, potential for continuous flow processes. | Materials science, heterogeneous catalysis. |
| Green Solvents/Solvent-Free | Conducting the esterification in environmentally benign solvents or in the absence of a solvent. mdpi.com | Reduced environmental footprint, lower toxicity, simplified purification. | Green chemistry, process engineering. |
Exploration of Novel Polymer Architectures and Functional Materials
The incorporation of the rigid, electron-deficient 2,3,5,6-tetrafluoroterephthalate unit into polymer backbones is a promising strategy for creating high-performance materials. The fluorine atoms can enhance thermal stability, chemical resistance, and hydrophobicity, while also influencing the optical and electronic properties of the resulting polymers.
Future research will likely focus on the synthesis of novel fluorinated polyesters and copolyesters derived from this compound. While traditional polycondensation methods are applicable, emerging techniques such as reversible addition-fragmentation chain transfer (RAFT) step-growth polymerization are being explored for the synthesis of fluorinated polyesters with well-defined architectures and tailored chemical compositions. rsc.orgresearchgate.net This level of control allows for the creation of advanced materials, including block copolymers and polymer brushes with unique thermal and surface properties. rsc.org The direct polymerization of this compound with various diols could lead to a new class of fluorinated polyesters with properties that can be fine-tuned by the choice of the diol comonomer. Research into the relationship between the polymer structure and its resulting properties, such as gas permeability, refractive index, and dielectric constant, will be crucial for identifying potential applications in areas like specialty films, membranes, and advanced coatings.
Advanced Design of Coordination Polymers and Metal-Organic Frameworks for Specific Applications
An emerging area of research is the use of ester-functionalized linkers, such as this compound, in MOF synthesis. While the diacid is more commonly used, the diester could potentially be used via in-situ hydrolysis during the solvothermal synthesis of the MOF. nih.gov This approach could offer a different kinetic profile for crystal growth, potentially leading to novel framework topologies or defect-engineered materials. Furthermore, the ethyl ester groups could act as modulators in MOF synthesis, influencing the crystallization process and the resulting particle size and morphology. Designing MOFs with specific pore environments and functionalities based on the tetrafluoroterephthalate linker is a key future direction, with potential applications in areas such as the selective capture of greenhouse gases or the catalytic degradation of pollutants.
| Framework Component | Role and Potential | Resulting Properties | Target Applications |
| 2,3,5,6-Tetrafluoroterephthalate Linker | Provides a rigid, electron-deficient building block for the framework. nih.govacs.org | Enhanced thermal stability, chemical resistance, and potentially altered gas adsorption properties compared to non-fluorinated analogues. researchgate.net | Gas storage and separation, heterogeneous catalysis, chemical sensing. |
| In-situ Hydrolysis of Diethyl Ester | Potential for controlled release of the linker during synthesis. nih.gov | May lead to novel framework topologies, defect engineering, and control over crystal morphology. | Advanced functional materials, controlled drug delivery. |
| Metal Nodes | Coordination with the carboxylate groups to form the framework structure. | The choice of metal ion dictates the geometry and properties of the resulting MOF. | Catalysis, magnetic materials, electronic devices. |
Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding
To accelerate the discovery and optimization of materials based on this compound, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential. Theoretical investigations have already been used to predict the hydrogen storage properties of MOFs built with the corresponding diacid linker. nih.govacs.org
Future research will benefit from a more integrated approach where computational studies guide experimental efforts. For instance, density functional theory (DFT) calculations can be used to predict the reactivity of the ethyl ester in polymerization reactions and to understand the mechanisms of these reactions at a molecular level. nih.gov Molecular dynamics simulations can be employed to predict the morphology and bulk properties of new polymers and to understand the diffusion of small molecules within them, which is crucial for membrane applications. In the context of MOFs, computational screening can help to identify the most promising metal-linker combinations for specific applications before their synthesis is attempted in the lab. This integrated experimental and computational workflow will not only provide a deeper mechanistic understanding of the chemical processes involved but also significantly streamline the development of new functional materials based on fluorinated esters. nih.gov
Q & A
Basic: What are the common synthetic routes for Ethyl 2,3,5,6-tetrafluoroterephthalate?
This compound is typically synthesized via esterification of tetrafluoroterephthalic acid derivatives. Key methods include:
- Fluorination of precursors : Starting with halogenated aromatic compounds (e.g., 2,3,5,6-tetrachloroterephthalic acid), fluorination via halogen exchange using agents like KF or CsF under high-temperature conditions .
- Esterification : Reaction of tetrafluoroterephthalic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like dicyclohexylcarbodiimide (DCC) .
- Solvothermal synthesis : Used in metal-organic framework (MOF) preparation, where the ester acts as a linker. Ethanol or mixed solvents are employed under controlled temperatures (e.g., 80–120°C) to promote crystallization .
Advanced: How do fluorine substituents in this compound influence the Lewis acidity of MOFs?
Fluorine's electron-withdrawing effect enhances the Lewis acidity of adjacent metal nodes in MOFs. For example:
- In Zr₆-fBDC (a MOF using tetrafluoroterephthalate), fluorine substituents increase the Zr⁴⁺ node's acidity compared to non-fluorinated analogs. Electron paramagnetic resonance (EPR) studies confirm stronger superoxide (O₂⁻) binding due to enhanced charge polarization .
- Inductive effects from –F groups reduce electron density on the carboxylate linker, improving catalytic activity in reactions requiring acidic sites, such as hydrolysis or oxidation .
Basic: What characterization techniques are essential for confirming the structure of this compound-based MOFs?
- Single-crystal X-ray diffraction (SCXRD) : Resolves atomic positions in MOFs, confirming linker coordination modes and framework topology (e.g., in Cd-based MOFs crystallized in ethanol) .
- Solid-state NMR : Detects fluorine environments and linker integrity. ¹⁹F NMR is critical for verifying fluorination patterns .
- EPR spectroscopy : Probes electronic interactions between MOF nodes and guest molecules (e.g., superoxide radicals in Zr₆-fBDC) .
- FTIR and elemental analysis : Validate ester functional groups (C=O, C–O) and stoichiometry .
Advanced: What are the challenges in achieving high crystallinity in MOFs using this compound, and how can they be addressed?
- Solvent selection : Polar solvents like ethanol promote crystallization by stabilizing intermediate coordination species. Evidence shows Cd-based MOFs crystallize optimally in hot ethanol .
- Reaction kinetics : Slow cooling rates (0.5–2°C/min) and extended reaction times (24–72 hrs) improve crystal growth.
- Linker solubility : Fluorinated esters exhibit lower solubility; mixed solvents (e.g., DMF/ethanol) enhance dissolution .
Basic: How can the reactivity of the ethyl ester group in this compound be modified for specific applications?
- Aminolysis : The ester reacts with amines under mild conditions (pH ~8, 25°C) to form amides, useful in bioconjugation (e.g., radiolabeling with ¹⁸F) .
- Hydrolysis : Basic conditions (NaOH/EtOH) cleave the ester to regenerate the carboxylic acid, enabling linker functionalization in MOFs .
- Cross-coupling : Transition-metal catalysts (e.g., Pd) facilitate aryl-aryl bond formation for extended conjugation .
Advanced: What computational methods are used to predict the electronic effects of tetrafluoroterephthalate linkers in MOFs?
- Density Functional Theory (DFT) : Models electron distribution on fluorinated linkers and metal nodes, predicting Lewis acidity trends (e.g., Zr⁴⁺ in Zr₆-fBDC vs. UiO-66) .
- Molecular Dynamics (MD) : Simulates solvent interactions during MOF crystallization, guiding solvent selection .
- Charge Density Analysis : Quantifies electron-withdrawing effects of –F substituents, correlating with experimental EPR data .
Basic: What are the typical applications of this compound in materials science?
- MOF construction : As a linker for designing porous frameworks for gas storage (CO₂, H₂) and catalysis (acid-catalyzed reactions) .
- Fluorinated polymers : Enhances thermal stability and chemical resistance in specialty coatings .
- Radiotracer synthesis : The ester group serves as a precursor for ¹⁸F-labeled compounds in positron emission tomography (PET) .
Advanced: How does fluorination efficiency impact the synthesis of this compound, and what strategies improve yield?
- Catalyst optimization : CsF or KF in dimethylformamide (DMF) at 150–180°C achieves >90% fluorination of chlorinated precursors .
- Purification challenges : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials.
- Side reactions : Competing hydrolysis is suppressed by anhydrous conditions and molecular sieves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
